Mechanism of action of Pyrido[2,3-d]pyrimidin-7(8H)-one in kinase inhibition
Mechanism of action of Pyrido[2,3-d]pyrimidin-7(8H)-one in kinase inhibition
An In-Depth Technical Guide to the Mechanism of Action of Pyrido[2,3-d]pyrimidin-7(8H)-one in Kinase Inhibition
Authored by a Senior Application Scientist
Foreword: The Pyrido[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, a testament to its remarkable versatility in targeting one of the most critical enzyme families in cellular signaling: the kinases.[1][2] Its structural resemblance to the purine bases of DNA and RNA provides a foundational framework for designing molecules that can interact with the highly conserved ATP-binding sites of enzymes.[1][2] This guide provides a comprehensive exploration of the mechanism by which Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives exert their inhibitory effects on various kinase families, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the molecular interactions, structure-activity relationships, and the experimental workflows required to characterize these potent inhibitors.
The Core Mechanism: Competitive Inhibition at the ATP-Binding Site
Protein kinases are fundamental regulators of cellular processes, catalyzing the transfer of a phosphate group from ATP to a substrate protein. This phosphorylation event acts as a molecular switch, modulating protein function and propagating signals. The vast majority of Pyrido[2,3-d]pyrimidin-7(8H)-one-based inhibitors function as ATP-competitive inhibitors .[3][4][5][6]
The core principle is elegant in its simplicity: the inhibitor is designed to mimic the binding of the adenine portion of ATP within a deep, hydrophobic pocket in the kinase domain. By occupying this site, the inhibitor physically prevents ATP from binding, thereby halting the phosphotransfer reaction and shutting down the downstream signaling cascade.
The defining interaction for many compounds in this class is the formation of a key bidentate hydrogen bond between the pyrimidine ring's N3 atom and the 2-amino group with the backbone of a conserved methionine residue in the kinase hinge region.[7] This interaction anchors the inhibitor in the active site, providing a stable foundation for its inhibitory activity.
Caption: ATP-Competitive Inhibition by Pyrido[2,3-d]pyrimidin-7(8H)-ones.
Targeting Specific Kinase Families: Structure-Activity Relationships in Action
The true power of the Pyrido[2,3-d]pyrimidin-7(8H)-one scaffold lies in its synthetic tractability. Strategic modifications at various positions on the bicyclic core allow for the tuning of potency and selectivity against different kinase families.
A. Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Aberrant FGFR and VEGFR signaling are well-established drivers of tumorigenesis and angiogenesis. The pyridopyrimidine derivative PD173074 is a canonical example of a potent inhibitor targeting these receptor tyrosine kinases (RTKs).
Mechanism: PD173074 acts as a potent, ATP-competitive inhibitor of the FGFR1 tyrosine kinase domain, preventing receptor autophosphorylation and subsequent activation of downstream pathways like the MAPK/ERK cascade.[3][4][8] While highly potent against FGFR1, it also demonstrates inhibitory activity against VEGFR2, albeit at higher concentrations.[3][9][10] This dual activity can be advantageous in cancer therapy by simultaneously targeting tumor cell proliferation and the blood supply that feeds it.
Structure-Activity Relationship (SAR) Insight: The selectivity of these compounds can be dramatically altered with subtle chemical changes. For instance, replacing the 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety can transform a broad-spectrum inhibitor into a highly selective FGFR inhibitor, with IC50 values for other kinases like PDGFr and c-Src increasing to >50 μM.[5][6]
| Compound | Target Kinase | IC50 (Enzymatic Assay) | Selectivity Profile |
| PD173074 | FGFR1 | ~1-25 nM[3][9][10] | ~1000-fold more selective for FGFR1 than for PDGFR and c-Src.[9][10] |
| VEGFR2 | 100-200 nM[3][9][10] | ||
| PDGFR | 17.6 µM[3] | ||
| c-Src | 19.8 µM[3] |
B. Cyclin-Dependent Kinase (CDK) Inhibition
The cell division cycle is tightly regulated by CDKs. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets. The Pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, particularly exemplified by the FDA-approved drug Palbociclib , has proven highly effective in this arena.[11]
Mechanism: Palbociclib and related compounds are potent and selective inhibitors of CDK4 and CDK6.[11] By binding to the ATP pocket of these kinases, they prevent the phosphorylation of the retinoblastoma protein (pRb). This action blocks the cell cycle progression from the G1 to the S phase, effectively halting cell proliferation.[12]
SAR Insight: A fascinating SAR divergence exists between CDK and tyrosine kinase inhibitors derived from this scaffold. Potent tyrosine kinase inhibitors often possess a bulky 6-aryl substituent, which fits into a large hydrophobic pocket.[12] In CDKs, however, this pocket is blocked by bulky amino acids. The key design insight was that removing the 6-aryl substituent allows the pyridopyrimidine core to access the ATP binding site of CDKs, leading to potent and selective inhibition.[12]
| Compound | Target Kinase | IC50 (Enzymatic Assay) | Cellular Effect |
| Palbociclib | CDK4 | 11 nM | Induces G1 cell cycle arrest.[11] |
| CDK6 | 16 nM | ||
| Compound 72 (from Toogood et al., 2000) | CDK4 | 4 nM | Inhibits HCT116 colon cancer cell proliferation (IC50 = 0.213 µM).[12] |
C. Broad-Spectrum Tyrosine Kinase (TK) Inhibition
The initial discovery of this scaffold's potential was as a class of broadly active tyrosine kinase inhibitors, targeting multiple RTKs and non-receptor TKs simultaneously.[13][14]
Mechanism: Compounds like the 2-substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones are ATP-competitive and can inhibit a panel of kinases including PDGFr, EGFr, and c-Src, in addition to FGFR.[13][15] This polypharmacology can be beneficial for cancers driven by multiple signaling pathways.
SAR Insight: Extensive SAR studies have shown that substitutions at the C-2 and N-8 positions are critical for modulating potency and pharmacokinetic properties. For example, introducing a [4-(diethylamino)butyl]amino side chain at the C-2 position was shown to enhance both potency and bioavailability.[5][6]
| Compound | Target Kinase | IC50 (Enzymatic Assay) |
| Compound 63 (from Klutchko et al., 1998) | c-Src | 0.009 µM[13][15] |
| bFGFr | 0.043 µM[13][15] | |
| EGFr | 0.044 µM[13][15] | |
| PDGFr | 0.079 µM[13][15] |
Essential Experimental Protocols for Characterization
A rigorous, multi-step validation process is crucial to characterize any kinase inhibitor. The following protocols represent a self-validating system, progressing from direct enzyme interaction to cellular effects.
A. Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: This protocol measures the incorporation of radiolabeled phosphate ([³²P]) from [γ-³²P]ATP into a generic substrate. A reduction in radioactivity indicates inhibition of kinase activity.
Step-by-Step Methodology: [4][9]
-
Reaction Preparation: In a 96-well plate, prepare a reaction mix containing:
-
25 mM HEPES buffer (pH 7.4)
-
150 mM NaCl, 10 mM MnCl₂
-
Purified kinase enzyme (e.g., 60-75 ng of FGFR1)
-
A suitable substrate (e.g., 750 µg/mL poly(Glu, Tyr) 4:1)
-
Serial dilutions of the Pyrido[2,3-d]pyrimidin-7(8H)-one inhibitor.
-
-
Initiation: Start the reaction by adding [γ-³²P]ATP to a final concentration of 5 µM.
-
Incubation: Incubate the plate at 25°C for 10 minutes.
-
Termination: Stop the reaction by adding 30% trichloroacetic acid.
-
Measurement: Precipitate the substrate onto glass-fiber filter mats. Wash the filters three times with 15% trichloroacetic acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (DMSO). Plot the percent inhibition against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a cellular kinase autophosphorylation assay.
Signaling Pathway Context
Pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors act at the apex of critical signaling cascades. By blocking the initial phosphorylation event at the receptor or a key downstream kinase, they prevent the amplification of the signal that would otherwise lead to cellular responses like proliferation and survival.
Caption: Site of action within a simplified receptor tyrosine kinase signaling pathway.
Conclusion and Future Outlook
The Pyrido[2,3-d]pyrimidin-7(8H)-one core has unequivocally established its value in the development of kinase inhibitors. Its primary mechanism of action is through competitive inhibition of the ATP-binding site, a strategy that has yielded successful therapeutics. The key to this scaffold's success is the profound impact of specific substitutions, which can steer its selectivity towards distinct kinase families—from broad-spectrum tyrosine kinase inhibitors to highly selective CDK inhibitors.
The logical progression of experimental validation, from biochemical assays to cellular target engagement and phenotypic readouts, remains the gold standard for characterizing these molecules. Future efforts will likely focus on designing next-generation inhibitors with even greater selectivity to minimize off-target effects, overcoming resistance mutations, and exploring the potential of this versatile scaffold against other kinase targets implicated in a range of human diseases. [16][17][18]
References
-
Klutchko, S. R., et al. (1998). 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry. [Link]
-
Hamby, J. M., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Yuan, J., et al. (2020). MEK1/2 inhibitors: Molecular activity and resistance mechanisms. Pharmacology & Therapeutics. [Link]
-
Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]
-
Allen, L. F., et al. (2003). CI-1040 (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK). Seminars in Oncology. [Link]
-
Fang, S., et al. (2024). Pharmacological and Biological Targeting of FGFR1 in Cancer. International Journal of Molecular Sciences. [Link]
-
Yousif, M. N. M., et al. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry. [Link]
-
Caunt, C. J., et al. (2015). From basic research to clinical development of MEK1/2 inhibitors for cancer therapy. Journal of Cell Science. [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives as potent USP1 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Klutchko, S. R., et al. (1998). 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry. [Link]
-
Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]
-
Klutchko, S. R., et al. (1998). 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Figshare. [Link]
-
Jubete, G., et al. (2016). Design, synthesis and biological evaluation of pyrido[2,3-d]pyrimidin-7-(8H)-ones as HCV inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. [Link]
-
Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]
-
Al-Salahi, R., et al. (2022). 2D- and 3D-QSAR, molecular docking, and virtual screening of pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors. Journal of Taibah University for Science. [Link]
-
Singh, P., & Singh, P. (2018). QSAR and Structure-Based Docking Studies of Aryl Pyrido[2,3-d] pyrimidin-7(8H)-ones. International Journal of Quantitative Structure-Property Relationships. [Link]
-
Zhou, H., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Chimitova, A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Semantic Scholar. [Link]
-
Toogood, P. L., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. [Link]
-
El-Sayed, N. F., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]
-
White, A. D., et al. (2018). Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Al-Warhi, T., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]
-
Ross, M., et al. (2023). Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. bioRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. apexbt.com [apexbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. igi-global.com [igi-global.com]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. acs.figshare.com [acs.figshare.com]
